molecular formula C22H18FN7O3 B2933087 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-20-7

6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Número de catálogo: B2933087
Número CAS: 1207014-20-7
Peso molecular: 447.43
Clave InChI: TZGBTVHLFQZDLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a triazolopyrimidinone core substituted with a 1,2,4-oxadiazole ring at position 6 and a 4-fluorobenzyl group at position 3 (Figure 1). Such hybrid heterocyclic systems are often designed to optimize interactions with biological targets, particularly enzymes or receptors where aromatic stacking and hydrogen bonding are critical. The synthesis of analogous compounds typically involves coupling reactions under basic conditions (e.g., cesium carbonate in DMF), as seen in related oxadiazole-triazolopyrimidinone hybrids .

Propiedades

IUPAC Name

6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7O3/c1-2-32-17-6-4-3-5-16(17)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGBTVHLFQZDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the benzyl group. These modifications influence physicochemical properties, target binding, and pharmacokinetics. Below is a comparative analysis:

Table 1. Structural and Functional Comparison of Analogs

Compound Name Substituent on Oxadiazole Benzyl Group Molecular Weight Key Properties/Biological Implications
Target Compound 2-ethoxyphenyl 4-fluorobenzyl 478.42 High lipophilicity (logP ~3.5); potential CNS penetration due to ethoxy group
6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 4-chlorophenyl 2-methylbenzyl 476.90 Enhanced halogen bonding; reduced solubility (logP ~3.8)
6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 3,4-dimethoxyphenyl 3-fluorobenzyl 463.43 Improved solubility (logP ~2.9) due to methoxy groups; moderate metabolic stability
6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 3,4-dimethylphenyl 4-fluorobenzyl 472.47 Steric hindrance from methyl groups may reduce target affinity

Key Findings from Comparative Studies

Dimethoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl) exhibit better solubility, making them preferable for oral bioavailability .

Biological Activity and Binding Interactions :

  • The 4-fluorobenzyl group in the target compound may enhance aromatic stacking in hydrophobic binding pockets compared to 3-fluorobenzyl or 2-methylbenzyl analogs .
  • Chloro-substituted oxadiazoles (e.g., 4-chlorophenyl) show stronger halogen bonding with polar residues in enzyme active sites, as demonstrated in crystallographic studies .

Metabolic Stability :

  • Ethoxy and methoxy groups are less prone to oxidative metabolism than methyl or chloro groups, suggesting the target compound may have a longer half-life .

Computational Similarity Analysis :

  • Tanimoto coefficient-based comparisons (using MACCS or Morgan fingerprints) reveal >80% structural similarity between the target compound and its 4-chlorophenyl/3-fluorobenzyl analogs, implying overlapping biological targets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.